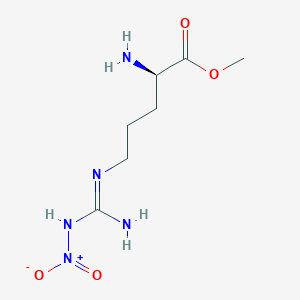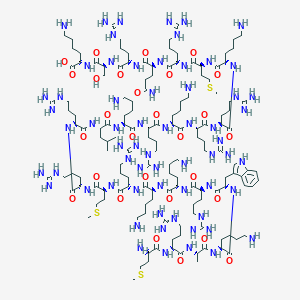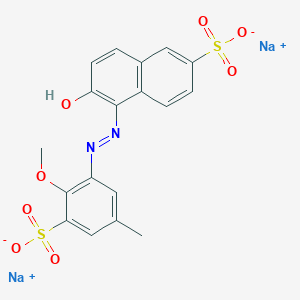![molecular formula C6H6N4O B132219 2-アミノピロロ[2,1-f][1,2,4]トリアジン-4(1H)-オン CAS No. 159326-75-7](/img/structure/B132219.png)
2-アミノピロロ[2,1-f][1,2,4]トリアジン-4(1H)-オン
説明
2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
科学的研究の応用
2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a lead compound in drug discovery programs, aiming to develop new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials, including dyes and polymers.
作用機序
Target of Action
It is known that pyrrolo[2,1-f][1,2,4]triazines are important scaffolds in a number of active pharmaceutical ingredients with a broad range of biological activities .
Mode of Action
Related triazine compounds have been studied for their interaction with targets and resulting changes . For instance, some triazole compounds have been found to undergo transformation between the enol and keto forms after excited-state proton transfer .
Biochemical Pathways
Related compounds have been found to be involved in various biochemical pathways .
Result of Action
Related compounds have been found to show broad-spectrum activity in cell-based assays against various viruses .
Action Environment
The stability of related compounds in different environments has been a topic of study .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrrole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the quality of the final product.
化学反応の分析
Types of Reactions
2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmospheres.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms
類似化合物との比較
Similar Compounds
2-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl derivatives: These compounds share a similar core structure but differ in the position and nature of substituents, leading to variations in their chemical and biological properties.
Pyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound is closely related but lacks the amino group at the 2-position, resulting in different reactivity and applications.
Pyrrolo[2,1-f][1,2,4]triazin-4-one:
Uniqueness
2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its potential as a lead compound in drug discovery make it a valuable molecule in various scientific fields.
特性
IUPAC Name |
2-amino-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3H,(H3,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZHMTPUHBNEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434055 | |
| Record name | 2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159326-75-7 | |
| Record name | 2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















